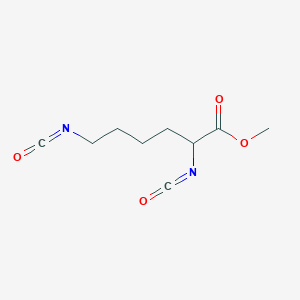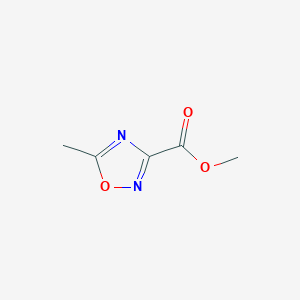
Methyl 2,6-diisocyanatohexanoate
Descripción general
Descripción
“Methyl 2,6-diisocyanatohexanoate” is a biocompatible component that is useful for forming compounds for use as medical/surgical synthetic adhesives and sealants . It is also used in industrial and scientific research .
Synthesis Analysis
The synthesis of “Methyl 2,6-diisocyanatohexanoate” can be achieved through a process known as in situ organogelation. This process involves the mixing of highly reactive “Methyl 2,6-diisocyanatohexanoate” with alkylamines .Molecular Structure Analysis
The molecular formula of “Methyl 2,6-diisocyanatohexanoate” is C9H12N2O4 . The molecular weight is 212.2 g/mol .Chemical Reactions Analysis
“Methyl 2,6-diisocyanatohexanoate” is highly reactive and can be used as a polymerization catalyst . It reacts with calcium stearate, alicyclic hydrocarbons, and silicones to form crosslinked polymers .Physical And Chemical Properties Analysis
“Methyl 2,6-diisocyanatohexanoate” is a yellow oil . It is soluble in chloroform and methanol . It should be stored at -20°C in a freezer, under an inert atmosphere .Aplicaciones Científicas De Investigación
Organogelation
Methyl 2,6-diisocyanatohexanoate is used in the process of organogelation . It is mixed with alkylamines to perform in situ organogelation at room temperature . This process produces organogels within several seconds after mixing . The organogels prepared by the in situ organogelation show quite similar FT-IR spectra and SEM photographs to those formed by conventional organogelation .
Biodegradable Polyurethanes
Methyl 2,6-diisocyanatohexanoate is preferred in the design and synthesis of biodegradable polyurethanes due to the release of non-toxic lysine, upon degradation of the corresponding urethane or urea linkages . These polyurethanes have potential applications in various biomedical fields .
Cardiovascular Applications
Biodegradable polyurethanes, synthesized using Methyl 2,6-diisocyanatohexanoate, have been used in cardiovascular applications due to their excellent mechanical properties and good biocompatibility .
Musculoskeletal Applications
These biodegradable polyurethanes also find applications in musculoskeletal treatments . They provide a broad range of mechanical properties to suit the needs of medical devices for a wide range of biomedical applications .
Nerve Regeneration
Biodegradable polyurethanes, synthesized using Methyl 2,6-diisocyanatohexanoate, have been used in nerve regeneration . They provide a conducive environment for nerve cells to grow and regenerate .
6. Injectable and In-Situ Cure Polyurethane Prepolymer Systems Methyl 2,6-diisocyanatohexanoate is used in the development of injectable and in-situ cure polyurethane prepolymer systems . These systems have potential applications in various biomedical fields .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,6-diisocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRODJJLADBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303005 | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-diisocyanatohexanoate | |
CAS RN |
4460-02-0 | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)




![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)




